N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine
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Overview
Description
N-(4-{[2-(Bicyclo[221]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]heptane derivative, which can be synthesized through a Diels-Alder reaction followed by hydrogenation. The phenylalanine moiety is then introduced through a coupling reaction, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylalanine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norcamphor: Another bicyclic compound with a ketone functional group.
Bicyclo[2.2.1]heptan-2-one: A related compound with a ketone group.
Uniqueness
N-(4-{[2-(Bicyclo[221]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine is unique due to its combination of a bicyclic structure with a phenylalanine moiety
Properties
CAS No. |
87991-55-7 |
---|---|
Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-[4-[2-(2-bicyclo[2.2.1]heptanyl)propan-2-yloxy]anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H31NO3/c1-25(2,22-15-18-8-9-19(22)14-18)29-21-12-10-20(11-13-21)26-23(24(27)28)16-17-6-4-3-5-7-17/h3-7,10-13,18-19,22-23,26H,8-9,14-16H2,1-2H3,(H,27,28)/t18?,19?,22?,23-/m0/s1 |
InChI Key |
UKVVTXUPCHVWBP-DIVRYIQPSA-N |
Isomeric SMILES |
CC(C)(C1CC2CCC1C2)OC3=CC=C(C=C3)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC(C)(C1CC2CCC1C2)OC3=CC=C(C=C3)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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